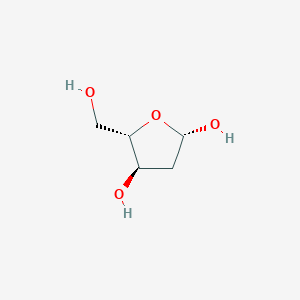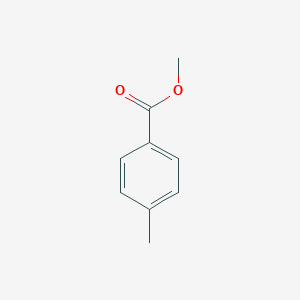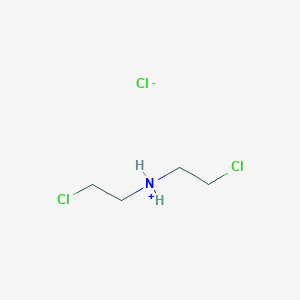
1,4-二氢-2-脱氧-D-赤藓糖-戊-1-烯醇
描述
“1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol” is a niche reagent in biomedicine, designed to aid in the synthesis of nucleoside analogues . These analogues can be used in research and developing antiviral and anticancer drugs .
Synthesis Analysis
The synthesis of “1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol” involves reductive methods from corresponding furanoid glycosyl halides . The crucial problem of their synthesis is related to the accessibility of the appropriate protected sugar having a free anomeric hydroxyl which allows introduction of the halide .Molecular Structure Analysis
The molecular formula of “1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol” is C5H8O3 . The structure includes a furan ring with a hydroxymethyl group attached .Chemical Reactions Analysis
When measuring the pKa of the 2’ alpha-proton of CNDAC, it was found that CNDAC epimerized to 2’-C-cyano-2’-deoxy-1-beta-D-ribo-pentofuranosylcytosine (CNDC) with concomitant degradation of both CNDAC and CNDC to cytosine and 1,4-anhydro-2-C-cyano-2-deoxy-D-erythro-pent-1-enitol .Physical And Chemical Properties Analysis
The molecular weight of “1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol” is 116.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 116.047344113 g/mol .科学研究应用
反应性和糖基化潜力:Ferrier 和 Hurford (1974 年) 研究了 1,4-二氢-L-赤藓糖-戊-1-烯醇化合物的反应性,发现它们在非羟基溶剂中反应性高,异构化为 3-脱氧戊-2-烯呋喃糖。然而,该反应性被认为对于作为糖基化试剂的普遍使用而言太高 (Ferrier 和 Hurford,1974 年).
呋喃糖苷缩醛辅助剂的合成:Aly 和 Pedersen (2005 年) 探索了 1,4-二氢-2-脱氧-D-赤藓糖-戊-1-烯醇衍生物的合成,特别关注创建呋喃糖苷缩醛辅助剂,以用于有机合成中的潜在应用 (Aly 和 Pedersen,2005 年).
InCl3 介导的 C-糖基化:Ghosh 等人。(1999 年) 利用 InCl3 作为 1,4-二氢-2-脱氧-D-赤藓糖-戊-1-烯醇 C-糖基化的介质,实现了高收率和非对映选择性。该方法为碳水化合物化学中的 C-糖基化提供了一种新颖的方法 (Ghosh 等人,1999 年).
“同核苷”的合成:Winkley (1973 年) 进行了一项研究,合成 1,4-二氢-2-脱氧-D-赤藓糖-戊-1-烯醇的衍生物,目的是创建“同核苷”,即核苷的类似物 (Winkley,1973 年).
环加成反应:Chmielewski 和 Kałuża (1987 年) 研究了三氯乙酰异氰酸酯与 1,4-二氢-2-脱氧-D-赤藓糖-戊-1-烯醇的环加成反应,导致形成独特的双环糖结构,这可能对开发新的基于碳水化合物的化合物感兴趣 (Chmielewski 和 Kałuża,1987 年).
水溶液中的转化机制:Madaj 等人。(1995 年) 研究了相关化合物 1,5-二氢-2-脱氧-D-赤藓糖-戊-1-烯醇在水溶液中的转化机制,提供了对其行为和化学合成中潜在应用的见解 (Madaj 等人,1995 年).
酶促水合和核苷合成:Smar 等人。(1991 年) 发现核苷 2-脱氧核糖基转移酶可以催化 D-核糖(一种包括 1,4-二氢-2-脱氧-D-赤藓糖-戊-1-烯醇的核糖缩醛)的水合,并可用于合成脱氧核苷 (Smar 等人,1991 年).
属性
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)-2,3-dihydrofuran-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-5-4(7)1-2-8-5/h1-2,4-7H,3H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOSIWMWLVSBIC-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@@H]([C@H]1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914330 | |
| Record name | 1,4-Anhydro-2-deoxypent-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol | |
CAS RN |
96761-00-1 | |
| Record name | Ribal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096761001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Anhydro-2-deoxypent-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol in nucleoside chemistry?
A1: 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol, also known as D-ribal, is a crucial building block in the synthesis of 2'-deoxynucleosides. [] These deoxynucleosides are essential components of DNA, highlighting the compound's importance in nucleic acid chemistry. Interestingly, D-ribal can be transiently generated by the enzyme nucleoside 2-deoxyribosyltransferase during the hydrolysis of 2'-deoxynucleosides. [] This enzyme can then utilize D-ribal to synthesize new deoxyribonucleosides in the presence of nucleic acid bases. [] This enzymatic activity offers a novel approach to producing 2'-deoxynucleosides.
Q2: How does the stereochemistry of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol influence its applications in organic synthesis?
A2: 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol, a furanoid glycal, plays a crucial role in synthesizing substituted dihydrofurans. [] Specifically, it acts as a precursor for cis disubstituted dihydrofurans. [] The stereochemistry at the 3 and 5 positions of this compound determines the stereochemical outcome of the final dihydrofuran product. Therefore, controlling the stereochemistry during the synthesis of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol is crucial for obtaining the desired stereochemistry in the target dihydrofuran molecules.
Q3: Can you describe the use of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol in the development of P2Y(1) receptor antagonists?
A3: Researchers have successfully employed 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol as a starting material to synthesize C-nucleoside pyrazolo[1,5-a]-1,3,5-triazines, a novel class of P2Y(1) receptor antagonists. [] These antagonists demonstrated potent inhibition of ADP-induced platelet aggregation in vitro and exhibited prolonged activity in vivo. [] This research highlights the potential of using 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol as a scaffold for developing new therapeutic agents targeting the P2Y(1) receptor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)
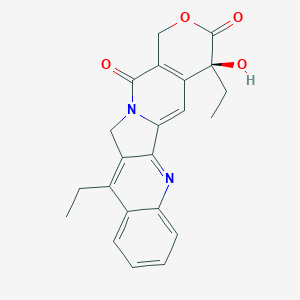
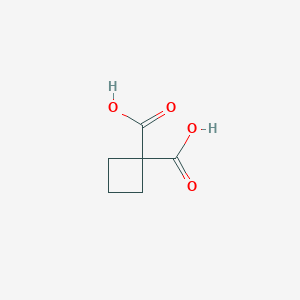
![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)


